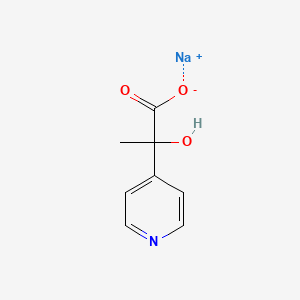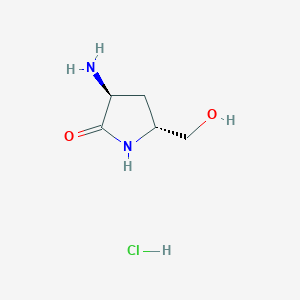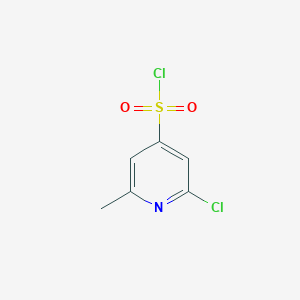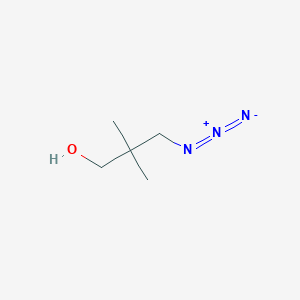
3-Azido-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H11N3O. It is characterized by the presence of an azido group (-N3) attached to a tertiary carbon atom, which is part of a 2,2-dimethylpropan-1-ol structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,2-dimethylpropan-1-ol typically involves the nucleophilic substitution of a suitable precursor, such as 3-chloro-2,2-dimethylpropan-1-ol, with sodium azide (NaN3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Safety measures would also be crucial due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Amino-2,2-dimethylpropan-1-ol.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
3-Azido-2,2-dimethylpropan-1-ol has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-Azido-2,2-dimethylpropan-1-ol largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The azido group can also be reduced to an amine, which can then participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-Azido-1-propanol: Similar structure but lacks the 2,2-dimethyl substitution.
2-Azido-2-methylpropan-1-ol: Similar but with only one methyl group.
3-Azido-2,2-dimethylbutan-1-ol: Similar but with an additional carbon in the chain.
Uniqueness
3-Azido-2,2-dimethylpropan-1-ol is unique due to its tertiary carbon center, which provides steric hindrance and influences its reactivity. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and materials .
Propiedades
Fórmula molecular |
C5H11N3O |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3-azido-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H11N3O/c1-5(2,4-9)3-7-8-6/h9H,3-4H2,1-2H3 |
Clave InChI |
PKNYBWJLOICIMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN=[N+]=[N-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



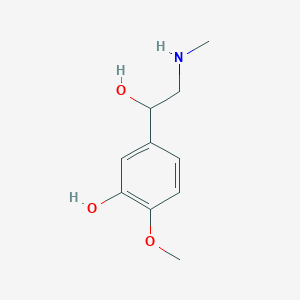



![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)


![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
